N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(13-4-5-15-16(9-13)23-11-22-15)20-10-12-2-1-3-14(8-12)18-19-6-7-24-18/h1-9H,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZGRDAWGRARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a condensation reaction between α-haloketones and thiourea.
Benzylation: The thiazole derivative is then benzylated using benzyl halides in the presence of a base such as sodium hydride.
Coupling with Benzo[d][1,3]dioxole-5-carboxylic Acid: The final step involves coupling the benzylated thiazole with benzo[d][1,3]dioxole-5-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and benzyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further analyzed for their biological activities .
Scientific Research Applications
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties, particularly against cell lines such as HeLa, A549, and MCF-7
Mechanism of Action
The mechanism of action of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to DNA and interacts with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.
Pathways Involved: Induces apoptosis through the intrinsic pathway, involving the activation of caspases and the release of cytochrome c from mitochondria
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzodioxole Carboxamides
Antidiabetic Potential
- IIc : Demonstrated potent α-amylase inhibition (IC₅₀ ~12 µM) and reduced blood glucose by 45% in STZ-induced diabetic mice, attributed to the electron-withdrawing trifluoromethyl group enhancing target affinity .
- HSD-2/HSD-4 : Dimethoxyphenyl derivatives showed moderate α-amylase inhibition (IC₅₀ ~25–30 µM), suggesting substituent bulkiness may reduce efficacy compared to IIc .
- Target compound : The thiazole moiety’s electron-rich nature could improve binding to enzymatic pockets, though activity remains unverified.
Neuroprotective and Metabolic Roles
- ASN90 : Inhibits O-GlcNAcase (IC₅₀ <10 nM), relevant for tauopathies like Alzheimer’s. Its piperazine-thiadiazole system contrasts with the target compound’s simpler thiazole-benzyl group .
- Umami flavor compounds () : N-Alkylbenzamides like N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide activate T1R1/T1R3 receptors, highlighting the benzodioxole carboxamide scaffold’s versatility .
Physicochemical Profiles
- Melting points: Thiazolidinone derivatives (9l, 9m, 9n) exhibit high decomposition temperatures (170–243°C), while HSD-2/HSD-4 melt at 150–177°C, reflecting stability differences .
- Solubility : The target compound’s thiazole-benzyl group may enhance lipophilicity (logP ~3.5 estimated), compared to IIc’s polar trifluoromethyl group (logP ~2.8) .
Toxicity and Metabolic Considerations
Biological Activity
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 338.4 g/mol
- CAS Number : 1421463-95-7
The compound features a thiazole ring linked to a benzodioxole moiety, which is known for its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and benzodioxole frameworks exhibit significant antimicrobial properties. A study evaluating various derivatives reported that related compounds showed potent activity against a range of bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Organisms |
|---|---|---|---|
| Compound 4d | 10.7–21.4 | 21.4–40.2 | Bacterial strains |
| Compound 4p | Not specified | Not specified | Fungal strains |
This data indicates that compounds similar to this compound can effectively inhibit microbial growth, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Recent studies have also explored the anticancer potential of benzodioxole derivatives. For instance, compounds derived from similar structures were evaluated for their cytotoxic effects on various cancer cell lines.
Case Study: In Vitro Cytotoxicity Assay
In a study assessing the cytotoxic effects of benzodioxole derivatives, certain compounds exhibited IC values ranging from 26 to 65 μM against different cancer cell lines. Notably, one derivative demonstrated significant activity while showing negligible toxicity to normal cells (IC μM), indicating a favorable therapeutic index .
Table 2: Cytotoxicity Data of Benzodioxole Derivatives
| Compound | IC (μM) | Cell Lines Tested | Toxicity to Normal Cells |
|---|---|---|---|
| Compound IIa | 26–65 | Various cancer cell lines | IC |
| Compound IIc | 0.68 | Streptozotocin-induced diabetic mice model | Safe |
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Thiazole derivatives are known to influence various biological processes through modulation of enzyme activity, particularly in metabolic pathways related to cancer and infection .
Q & A
Q. Basic
- Anticancer activity : MTT assay against panels like NCI-60 (IC₅₀ values <10 µM in breast cancer MCF-7 or leukemia HL-60 cells) .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus, MIC = 8–16 µg/mL) and fungal strains .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or caspases (e.g., caspase-3 activation at 1–5 µM) .
How can researchers resolve contradictory cytotoxicity data across cancer cell lines?
Advanced
Contradictions may arise from:
- Cell line heterogeneity : Variability in drug transporters (e.g., P-gp overexpression in resistant lines) .
- Assay conditions : Differences in serum content (e.g., 5% vs. 10% FBS altering bioavailability) or incubation time (24h vs. 48h) .
Mitigation strategies : - Normalize data using reference compounds (e.g., doxorubicin) .
- Validate via orthogonal assays (e.g., apoptosis markers like Annexin V/PI staining) .
What computational methods predict target interactions for SAR optimization?
Q. Advanced
- Molecular docking : AutoDock Vina to model binding with kinases (e.g., EGFR, binding energy ≤−8.5 kcal/mol) .
- MD simulations : GROMACS to assess stability of ligand-target complexes (RMSD <2 Å over 100 ns) .
- QSAR models : Hammett constants (σ) and logP values to correlate substituent effects (e.g., electron-withdrawing groups enhance caspase-3 affinity) .
How can pharmacokinetic profiles be optimized for in vivo studies?
Q. Advanced
- Solubility enhancement : Introduce polar groups (e.g., -OH or -NH₂) or use co-solvents (PEG-400) .
- Metabolic stability : In vitro liver microsome assays (e.g., t₁/₂ >60 min in human microsomes) to guide structural modifications (e.g., fluorination of aromatic rings) .
- Plasma protein binding : SPR analysis showing <90% binding to albumin for improved free drug availability .
What methodologies support SAR studies on substituent effects?
Q. Advanced
-
Halogen substitution : Compare Cl (IC₅₀ = 2.1 µM) vs. F (IC₅₀ = 3.8 µM) in MCF-7 cells to evaluate steric/electronic impacts .
-
Heterocycle variation : Replace thiazole with oxadiazole, noting a 10-fold drop in activity (IC₅₀ = 25 µM) .
-
Table : Activity trends for key derivatives
Substituent IC₅₀ (µM, MCF-7) logP -Cl 2.1 3.2 -F 3.8 2.9 -OCH₃ 5.6 2.4
How to design in vivo studies addressing ADME challenges?
Q. Advanced
- Administration : Oral gavage (10–50 mg/kg in 0.5% methylcellulose) or IV (5 mg/kg in saline) .
- Bioavailability : LC-MS/MS quantification of plasma levels (Cₘₐₓ = 1.2 µg/mL at 2h post-dose) .
- Metabolite profiling : UPLC-QTOF to identify phase I/II metabolites (e.g., glucuronidation at the dioxole group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
